DCZ3301
Description
DCZ3301 is a novel aryl-guanidino compound (molecular formula: C${20}$H${16}$ClF$3$N$6$O$_2$; CAS No. 2136278-38-9) with potent cytotoxic activity against multiple myeloma (MM), diffuse large B-cell lymphoma (DLBCL), and T-cell leukemia/lymphoma . Its primary mechanism involves inducing DNA damage and mitotic catastrophe by inhibiting DNA repair pathways (e.g., homologous recombination) and activating the ATM/ATR-CHK1 signaling axis, leading to M-phase cell cycle arrest . In BTZ-resistant MM cells, this compound demonstrates synergistic effects with bortezomib (BTZ), restoring drug sensitivity through complementary G2/M checkpoint modulation . Notably, this compound exhibits low cytotoxicity toward healthy peripheral blood mononuclear cells, even at high concentrations .
Properties
CAS No. |
2136278-38-9 |
|---|---|
Molecular Formula |
C20H16ClF3N6O2 |
Molecular Weight |
464.83 |
IUPAC Name |
4-((6-(3-(4-Chloro-3-(trifluoromethyl)phenyl)guanidino)pyridin-3-yl)oxy)-N-methylpicolinamide |
InChI |
InChI=1S/C20H16ClF3N6O2/c1-26-18(31)16-9-12(6-7-27-16)32-13-3-5-17(28-10-13)30-19(25)29-11-2-4-15(21)14(8-11)20(22,23)24/h2-10H,1H3,(H,26,31)(H3,25,28,29,30) |
InChI Key |
XYKDTMNNPVVZPL-UHFFFAOYSA-N |
SMILES |
O=C(NC)C1=NC=CC(OC2=CC=C(NC(NC3=CC=C(Cl)C(C(F)(F)F)=C3)=N)N=C2)=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DCZ3301; DCZ3301; DCZ3301 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Pharmacological Data :
- IC$_{50}$ : 3.02 μM (Jurkat cells), 9.42 μM (HUT78 cells) after 48-hour treatment .
- In Vivo Efficacy: 50 mg/kg DCZ3301 reduces tumor volume in murine xenograft models of MM and DLBCL .
Comparison with Similar Compounds
This compound’s unique profile is best contextualized against compounds with overlapping mechanisms or therapeutic applications.
Bortezomib (BTZ)
Panobinostat (HDAC Inhibitor)
Key Differentiation: While both synergize with BTZ, this compound’s DNA damage focus contrasts with panobinostat’s epigenetic modulation .
PARP Inhibitors (e.g., Olaparib)
Unique Advantage : this compound’s broad applicability in hematologic malignancies contrasts with PARP inhibitors’ niche in BRCA-mutant solid tumors .
STAT3 Inhibitors (e.g., Napabucasin)
Key Insight : this compound’s dual STAT3 and DNA damage targeting offers a multifactorial approach in DLBCL .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
